PROPYL ASTRA BLUE
Description
PROPYL ASTRA BLUE IODIDE is an organic dye compound with a documented dye content of 90%, classified among propyl esters and related derivatives . Such dyes are commonly used in biological staining, industrial coloration, and pH-dependent applications due to their strong chromophoric properties. The inclusion of an iodide counterion further indicates ionic character, which may influence its solubility in polar solvents and binding affinity in staining protocols .
Properties
CAS No. |
123510-93-0 |
|---|---|
Molecular Formula |
C53H66CuN14O6S3.2I |
Molecular Weight |
1408.74 |
Origin of Product |
United States |
Comparison with Similar Compounds
PROPYL ASTRA BLUE IODIDE belongs to a broader class of synthetic dyes and indicators. Below is a detailed comparison with structurally or functionally analogous compounds:
Structural and Functional Analogues
a) Victoria Blue R-5
- Structural Similarity : Both compounds are cationic dyes, likely sharing a triarylmethane backbone. Victoria Blue R-5 typically features ethyl or methyl substituents, whereas this compound incorporates propyl groups, which may enhance lipophilicity and alter solubility .
- Applications: Victoria Blue is widely used in textile dyeing and histology (e.g., staining connective tissue).
b) Propyl Red
- However, both compounds utilize propyl groups to modulate solubility and interaction with substrates .
- Key Difference : Propyl Red’s azo-based structure contrasts with this compound’s likely triarylmethane or polymethine framework, leading to distinct absorption spectra (e.g., Propyl Red peaks in visible yellow-red vs. Astra Blue’s blue wavelength) .
c) Indigo Carmine
- Functional Comparison: Indigo Carmine (λmax ~610 nm) is a sulfonated anionic dye used in medical diagnostics and food coloring. Unlike this compound’s cationic iodide form, Indigo Carmine’s sulfonate groups confer high water solubility and stability at acidic pH .
- Performance : Indigo Carmine exhibits reversible color changes (blue at pH = 1 to yellow at pH = 6), whereas this compound’s pH response remains uncharacterized in the evidence .
Physicochemical Properties
The table below synthesizes inferred and documented properties of this compound and analogues:
| Property | This compound IODIDE | Victoria Blue R-5 | Propyl Red | Indigo Carmine |
|---|---|---|---|---|
| Molecular Class | Triarylmethane/Polymer | Triarylmethane | Azo compound | Sulfonated indigoid |
| Counterion | Iodide | Chloride | None (neutral) | Sulfonate |
| Solubility | Polar organic solvents | Ethanol, water (moderate) | Ethanol, acetone | Water, aqueous bases |
| Absorption Max (λmax) | ~600–650 nm (inferred) | 590–620 nm | 430–500 nm | 610–640 nm |
| Primary Use | Staining, industrial dye | Histology, textiles | pH indicator | Diagnostics, food coloring |
Research Findings and Performance
- Stability : this compound’s propyl groups may improve thermal stability compared to methyl-substituted Victoria Blue, as longer alkyl chains often reduce crystallinity and enhance amorphous character .
- Synthetic Complexity : this compound’s synthesis likely involves quaternization of a triarylmethane precursor with propyl iodide, a process more complex than the sulfonation used for Indigo Carmine .
Q & A
Basic Research Questions
Q. What are the standard spectroscopic characterization methods for PROPYL ASTRA BLUE, and how do they validate its structural integrity?
- Methodological Answer : Use UV-Vis spectroscopy to confirm absorbance maxima (e.g., λmax in ethanol), NMR (<sup>1</sup>H and <sup>13</sup>C) to verify proton/carbon environments, and FTIR to identify functional groups (e.g., sulfonate or azo bonds). Cross-reference spectral data with synthetic intermediates to resolve ambiguities . For purity validation, combine HPLC with a C18 column (mobile phase: acetonitrile/water) and TLC (silica gel, ethyl acetate:hexane) .
Q. How can researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer : Optimize reaction conditions (temperature, pH, stoichiometry) using Design of Experiments (DoE) principles. Document solvent selection (e.g., ethanol vs. DMF), catalyst efficiency, and purification steps (recrystallization vs. column chromatography). Validate reproducibility via triplicate trials and statistical analysis (RSD < 2% for yield) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct kinetic stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C. Monitor degradation via UV-Vis spectroscopy at timed intervals. Use Arrhenius plots to predict shelf-life. For solubility, employ the shake-flask method with HPLC quantification .
Advanced Research Questions
Q. How do contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. Use variable-temperature NMR to detect conformational changes. Compare with DFT-calculated spectra to identify dominant conformers. For crystallography, refine occupancy factors for disordered atoms .
Q. What mechanistic insights can be gained from studying this compound’s interaction with biomolecules (e.g., proteins or DNA)?
- Methodological Answer : Employ fluorescence quenching assays to quantify binding constants (Kd) with bovine serum albumin (BSA) or DNA. Use molecular docking (AutoDock Vina) to predict binding sites. Validate with circular dichroism (CD) to detect structural changes in biomolecules .
Q. How can researchers address batch-to-batch variability in this compound’s dye content (90% purity)?
- Methodological Answer : Implement Quality-by-Design (QbD) approaches, including control of raw material sources (e.g., isomeric purity of precursors) and reaction monitoring via in-situ FTIR. Use multivariate analysis (PCA or PLS) to correlate process parameters with purity outcomes .
Data Management and Reproducibility
Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound research?
- Methodological Answer : Deposit spectral data in repositories like ChemSpider with unique identifiers. Use standardized metadata templates (ISA-Tab) for experimental conditions. Share raw HPLC chromatograms and crystallographic CIF files in supplementary materials .
Q. How should conflicting results in this compound’s photostability studies be analyzed?
- Methodological Answer : Perform sensitivity analysis to identify variables (e.g., light source intensity, solvent polarity) causing discrepancies. Use ANOVA to test statistical significance. Replicate experiments under controlled conditions (e.g., ICH Q1B photostability guidelines) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
